1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

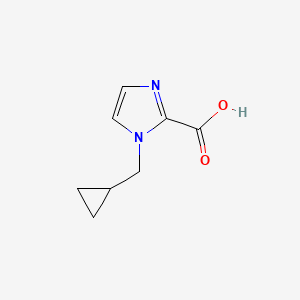

1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Acid-Base Reactions

The carboxylic acid group (–COOH) undergoes deprotonation in basic media to form the carboxylate anion (–COO−), enhancing solubility in polar solvents. This property is critical in biological systems, where the carboxylate may coordinate metal ions in enzyme active sites (e.g., metallo-β-lactamases) .

| Reaction | Conditions | Outcome |

|---|---|---|

| Deprotonation | Aqueous NaOH (pH > 5) | Formation of carboxylate salt |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These reactions typically require activation of the acid (e.g., via acyl chlorides or coupling agents like HATU).

Esterification

Reaction with methanol in acidic conditions:

–COOH+CH3OHH+–COOCH3+H2O

Amidation

Coupling with amines using HATU/DIEA (as in ):

–COOH+R–NH2HATU, DIEA–CONHR+H2O

| Reagent | Product | Application |

|---|---|---|

| Methanol + H₂SO₄ | Methyl ester | Improved lipophilicity for drug delivery |

| Benzylamine + HATU | N-Benzylamide | Intermediate for bioactive molecules |

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid may undergo decarboxylation, releasing CO₂. The cyclopropylmethyl group’s strain could influence reaction kinetics, though direct evidence for this compound is limited.

–COOHΔ–H+CO2

Coordination Chemistry

The imidazole nitrogen and carboxylate oxygen can act as bidentate ligands, forming complexes with metal ions (e.g., Zn²⁺ in metallo-β-lactamases). Structural analogs like 1H-imidazole-2-carboxylic acid derivatives show potent inhibition via metal coordination .

| Metal Ion | Binding Site | Biological Relevance |

|---|---|---|

| Zn²⁺ | Imidazole N, carboxylate O | Inhibition of antibiotic-resistant enzymes |

-

Functional Group Transformations

Imidazole Ring Reactivity

-

Electrophilic Substitution : The electron-rich imidazole ring may undergo halogenation or nitration at the 4- or 5-positions, though steric hindrance from the cyclopropylmethyl group could limit reactivity.

-

Alkylation : Further alkylation is unlikely due to the pre-existing cyclopropylmethyl substituent at N1.

-

Synthetic Applications

The compound serves as a precursor for:

-

Heterocyclic Derivatives : Cyclocondensation with thioureas or hydrazines generates thiazole or triazole hybrids .

-

Metal-Binding Pharmacophores : Structural optimization enhances binding to metalloenzymes .

-

Stability and Reaction Conditions

-

Hydrolysis : Stable under neutral conditions but may hydrolyze in strong acids/bases.

-

Thermal Stability : Decomposes above 200°C, with decarboxylation dominant.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid serves as a critical building block in the synthesis of pharmaceutical agents. Its ability to interact with specific enzymes and receptors makes it a candidate for developing drugs aimed at treating various diseases, including cancer and infections caused by resistant bacteria.

- Antimicrobial Activity : Preliminary studies indicate that compounds containing imidazole rings often exhibit antimicrobial properties. The unique cyclopropylmethyl group may enhance selectivity against specific pathogens, making this compound a potential candidate for further pharmacological studies.

- Enzyme Inhibition : The compound has been explored as an inhibitor of metallo-β-lactamases, enzymes that confer resistance to carbapenem antibiotics. Structure-activity relationship studies suggest that substituents at the imidazole position can significantly enhance inhibitory potency against these enzymes, thus aiding in overcoming antibiotic resistance .

Organic Synthesis

Synthetic Intermediate

In organic chemistry, this compound functions as an intermediate in synthesizing more complex molecules. Its reactivity allows chemists to develop new synthetic methodologies that can lead to the creation of novel compounds with desirable properties.

- Method Development : The compound facilitates the exploration of new synthetic pathways, contributing to advancements in organic synthesis techniques.

Biological Studies

Biological Activity Investigations

Researchers utilize this compound in biological studies to investigate its effects on various biological systems.

- Interaction with Biological Targets : Studies focusing on its binding affinity with different biological receptors and enzymes suggest that this compound may modulate metabolic pathways or signal transduction processes. These interactions could lead to therapeutic effects worth exploring further .

Industrial Applications

Specialty Chemicals Production

The compound may also find applications in producing specialty chemicals and materials, contributing to advancements in various industrial processes.

- Material Science Applications : Its incorporation into advanced materials could enhance their durability and chemical resistance, making it valuable for developing coatings and polymers .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals; enzyme inhibitors | Development of new drugs for resistant infections |

| Organic Synthesis | Intermediate for complex molecule synthesis | Advancement of synthetic methodologies |

| Biological Studies | Investigating biological activity; enzyme interactions | Insights into therapeutic mechanisms |

| Industrial Applications | Production of specialty chemicals; development of advanced materials | Enhanced durability and performance |

Case Studies

- Antibiotic Resistance Research : A study highlighted the optimization of imidazole derivatives, including this compound, which demonstrated potent synergistic antibacterial activity against resistant strains of Escherichia coli and Pseudomonas aeruginosa. This research emphasizes the potential of this compound in combating antibiotic resistance .

- Pharmacokinetic Studies : Research involving structure-guided optimization showed that derivatives of 1H-imidazole-2-carboxylic acid could be designed to improve pharmacokinetic properties suitable for in vivo studies, indicating the importance of this compound in drug development pipelines .

Wirkmechanismus

The mechanism of action of 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity. The carboxylic acid group can also contribute to the compound’s overall reactivity and solubility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylimidazole: An imidazole derivative with a methyl group instead of a cyclopropylmethyl group.

Cyclopropylcarboxylic Acid: A compound featuring a cyclopropyl group attached to a carboxylic acid.

Imidazole-4-carboxylic Acid: An imidazole derivative with a carboxylic acid group at the 4-position.

Uniqueness

1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both a cyclopropylmethyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- CAS Number: 1021535-45-4

The imidazole ring contributes to the compound's amphoteric nature, allowing it to act as both an acid and a base. This property is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized to act through:

- Kinase Inhibition: Similar compounds have shown potential as kinase inhibitors, which are critical in regulating cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity: The imidazole ring has been associated with antimicrobial properties, making this compound a candidate for further investigation in treating infections.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a range of antimicrobial effects. In a study evaluating various imidazole compounds against common pathogens, the following results were observed:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 18 (E. coli) |

| Control (Streptomycin) | 28 (E. coli) |

The compound showed a moderate zone of inhibition against E. coli, suggesting potential as an antimicrobial agent .

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor properties. A study focused on the effects of various imidazole compounds on cancer cell lines found that:

- This compound induced apoptosis in specific cancer cell lines.

- The compound was shown to inhibit cell proliferation by interfering with the cell cycle.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against Staphylococcus aureus and Candida albicans. The results indicated:

- Significant reduction in colony-forming units (CFUs) at concentrations above 50 µg/mL.

- Comparative effectiveness to standard antibiotics used in treatment.

Case Study 2: Anticancer Properties

A preclinical study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The findings included:

- A dose-dependent decrease in cell viability with IC50 values around 30 µM.

- Induction of apoptosis confirmed by flow cytometry analysis.

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDXALHIOFLLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.